molecular formula C88H100Cl2N10O28 B606935 Dalbavancin CAS No. 171500-79-1

Dalbavancin

Katalognummer: B606935
CAS-Nummer: 171500-79-1
Molekulargewicht: 1816.7 g/mol
InChI-Schlüssel: KGPGQDLTDHGEGT-FOPUKGCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalbavancin is a long-acting antimicrobial agent with excellent in vitro activity against Gram-positive pathogens, including staphylococcal biofilms . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and belongs to the group of medicines known as antibiotics . This compound works by killing bacteria or preventing their growth .


Synthesis Analysis

This compound is a semi-synthetic compound prepared from Actinoplanes through fermenting, extracting, and purifying to obtain an A40926 precursor. Then this compound is obtained by esterification, amidation, hydrolysis, and refining .


Molecular Structure Analysis

This compound is a synthetic lipoglycopeptide that demonstrates potent in vitro activity against the vast majority of Gram-positive pathogens . The this compound structure reveals an antibiotic molecule that has closed around its binding partner . It also suggests mechanisms by which the drug can enhance its half-life by binding to serum proteins, and be targeted to bacterial membranes .


Chemical Reactions Analysis

Heat stress studies have been conducted in support of developing a heat-stable liquid solution of this compound . The degradation products that form in heat-stressed buffered this compound solutions have been identified . Liquid chromatography-mass spectrometry/mass spectrometry (LC–MS/MS) was used to identify the degradation products of this compound in acetate- and phosphate-buffered solutions under thermal stress at 70 °C .


Physical And Chemical Properties Analysis

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .

Wissenschaftliche Forschungsanwendungen

Behandlung von Knochen- und Gelenkinfektionen

Dalbavancin wurde zur Behandlung von Knochen- und Gelenkinfektionen (BJI) eingesetzt, darunter Osteomyelitis, septische Arthritis, Spondylodiscitis und prothetische Gelenkinfektionen {svg_1}. Es hat eine hohe bakterizide Aktivität gegen die meisten grampositiven Bakterien gezeigt, ein gutes Sicherheitsprofil und eine hohe Gewebsdurchdringung {svg_2}. Klinische Studien haben seine Nicht-Unterlegenheit im Vergleich zu konventionellen Therapien bei BJI gezeigt {svg_3}.

Behandlung von akuten bakteriellen Haut- und Weichteilinfektionen

This compound ist zur Behandlung von Erwachsenen und Kindern mit akuten bakteriellen Haut- und Weichteilinfektionen zugelassen {svg_4} {svg_5}. Es hat sich in diesen Anwendungen aufgrund seiner einzigartigen Pharmakokinetik, die durch eine verlängerte Halbwertszeit gekennzeichnet ist, als wirksam erwiesen {svg_6}.

Behandlung von osteoartikulären Infektionen

Osteoartikuläre (OA) Infektionen sind schwer zu behandelnde Infektionen. This compound wurde off-label zur Behandlung von Osteomyelitis, Spondylodiscitis und septischer Arthritis eingesetzt {svg_7}. Ein systematischer Literaturüberblick ergab, dass die meisten Patienten erfolgreich mit this compound geheilt wurden {svg_8}.

Behandlung von Infektionen, die durch Staphylococcus aureus verursacht werden

Staphylococcus aureus ist ein häufiger Erreger, der bei Infektionen isoliert wird, die mit this compound behandelt werden {svg_9}. This compound hat eine starke Aktivität gegen diesen Erreger gezeigt, was es zu einer wertvollen Alternative für die Behandlung solcher Infektionen macht {svg_10}.

Behandlung von Infektionen bei Patienten mit vorherigem Behandlungsversagen

This compound wurde in Fällen eingesetzt, in denen vorherige Behandlungen gescheitert sind {svg_11}. Seine langwirkende Natur und Wirksamkeit gegen wichtige Erreger machen es in diesen Fällen zu einer vielversprechenden Alternative {svg_12}.

Behandlung von Infektionen bei Diabetikern

This compound wurde zur Behandlung von Infektionen bei Diabetikern eingesetzt {svg_13}. Angesichts der hohen Prävalenz von Diabetes in der mit this compound behandelten Patientenpopulation stellt dies eine bedeutende Anwendung des Medikaments dar {svg_14}.

Wirkmechanismus

Target of Action

Dalbavancin, also known as “this compound B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

This compound is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. This compound demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .

Action Environment

To reduce the development of drug-resistant bacteria and maintain the effectiveness of this compound and other antibacterial drugs, this compound should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .

Safety and Hazards

Dalbavancin has demonstrated an excellent safety profile . No statistically significant differences were found between this compound and comparators in the incidence of adverse events . The most common adverse events included gastrointestinal symptoms, infusion reaction, and hypersensitivity .

Zukünftige Richtungen

Dalbavancin is a therapeutic option that has demonstrated an excellent safety profile, also in relation to the other MRSA therapies available . Potential further therapeutic uses include conditions that require long-term treatment such as osteomyelitis and infective endocarditis .

Biochemische Analyse

Biochemical Properties

Dalbavancin exerts its antimicrobial activity through two distinct modes of action: inhibition of cell wall synthesis and an anchoring mechanism . It interacts with the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Cellular Effects

This compound demonstrates improved antibacterial potency against Gram-positive organisms . It has a long half-life of approximately one week, which is longer in tissues (e.g., skin, bone) than plasma . These factors have facilitated the development of single-dose or once-weekly dosing regimens to treat acute bacterial skin and skin structure infections (ABSSSI) .

Molecular Mechanism

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This disrupts the transglycosylation and transpeptidation reactions essential in cell wall biosynthesis .

Temporal Effects in Laboratory Settings

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid . It has been observed that each injection should be administered every 42–48 days to maintain the minimum concentration .

Dosage Effects in Animal Models

In both mouse and rhesus macaque models, viral replication and histopathological injuries caused by SARS-CoV-2 infection are significantly inhibited by this compound administration . Pharmacokinetic and clinical studies suggest that higher this compound doses provide similar or improved bactericidal killing and reduce the number of subsequent doses required to treat most infections .

Metabolic Pathways

This compound is not a substrate, inhibitor, or inducer of CYP450 isoenzymes . Subsequently, metabolites have not been observed in significant amounts in human plasma . The metabolites hydroxy-dalbavancin and mannosyl aglycone have been detected in urine .

Transport and Distribution

This compound distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid . It exhibits a steady-state volume of distribution >10 L . This compound elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .

Subcellular Localization

This compound acts by interfering with bacterial cell wall synthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction disrupts cell wall biosynthesis, which is essential for the survival of Gram-positive bacteria .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dalbavancin involves the coupling of two glycopeptide antibiotic precursors, which are obtained through chemical synthesis or fermentation.", "Starting Materials": [ "L-tyrosine", "L-serine", "L-aspartic acid", "L-threonine", "L-phenylalanine", "L-ornithine", "L-alanine", "L-valine", "L-leucine", "L-isoleucine", "L-proline", "L-cysteine", "N-acetylglucosamine", "N-acetylmuramic acid", "D-glucuronic acid", "D-glucosamine", "D-alanine", "D-lactate", "D-glutamate", "D-serine", "D-aspartate", "D-ornithine", "D-valine", "D-leucine", "D-isoleucine", "D-proline", "D-cysteine", "D-phenylglycine", "D-hydroxyphenylglycine", "D-tyrosine", "D-tryptophan", "D-phenylalanine", "D-lysine", "D-arginine" ], "Reaction": [ "1. Synthesis of the first glycopeptide precursor involves the condensation of L-tyrosine, L-serine, L-aspartic acid, L-threonine, L-phenylalanine, L-ornithine, L-alanine, L-valine, L-leucine, L-isoleucine, and L-proline with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "2. Synthesis of the second glycopeptide precursor involves the condensation of D-glucuronic acid, D-glucosamine, D-alanine, D-lactate, D-glutamate, D-serine, D-aspartate, D-ornithine, D-valine, D-leucine, D-isoleucine, D-proline, D-cysteine, D-phenylglycine, D-hydroxyphenylglycine, D-tyrosine, D-tryptophan, D-phenylalanine, D-lysine, and D-arginine with N-acetylglucosamine and N-acetylmuramic acid using enzymes and chemical reagents.", "3. The two glycopeptide precursors are coupled together using chemical reagents and enzymes to form Dalbavancin." ] }

171500-79-1

Molekularformel

C88H100Cl2N10O28

Molekulargewicht

1816.7 g/mol

IUPAC-Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI-Schlüssel

KGPGQDLTDHGEGT-FOPUKGCJSA-N

Isomerische SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Kanonische SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Aussehen

Off-white solid powder

Reinheit

>90% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A-A 1;  BI397;  BI-397;  BI 397;  VER 001;  VER-001;  VER001;  MDL63397;  MDL-63397;  MDL 63397;  Dalbavancin. Dalbavancin B0;  trade name: Dalvance in the US and Xydalba in Europe.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.